2-Cyano-2,2-difluoroacetic acid

LogP Lipophilicity Partition Coefficient

Requiring a compact difluorinated scaffold with orthogonal reactivity for fragment libraries or medicinal chemistry? Cyanoacetic acid lacks fluorine handles; difluoroacetic acid lacks the nitrile. This compound (MW 121 Da) combines both with a measured LogP of 0.49-the FBDD sweet spot. - **Functional-group density:** 0.025 handles·Da⁻¹ (25-67% higher than ethyl ester or phenyl analogs). - **Reliable supply:** ≥98% purity, 2-8°C storage. Maximize derivatives per gram purchased.

Molecular Formula C3HF2NO2
Molecular Weight 121.04 g/mol
Cat. No. B13245450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2,2-difluoroacetic acid
Molecular FormulaC3HF2NO2
Molecular Weight121.04 g/mol
Structural Identifiers
SMILESC(#N)C(C(=O)O)(F)F
InChIInChI=1S/C3HF2NO2/c4-3(5,1-6)2(7)8/h(H,7,8)
InChIKeyLCCNJOFWILBFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-2,2-difluoroacetic Acid – Physicochemical Profile and Compound-Class Context


2-Cyano-2,2-difluoroacetic acid (CAS 10159-95-2; molecular formula C₃HF₂NO₂; MW 121.04 g·mol⁻¹) is a low-molecular-weight α,α-difluorinated nitrile-carboxylic acid that belongs to the intersection of two important compound classes: α-cyanoacetic acids and α,α-difluoroacetic acids . Its structure simultaneously carries a cyano (–C≡N) group and a carboxylic acid (–COOH) group on a carbon centre that bears two fluorine atoms, creating a dense constellation of electron-withdrawing substituents. This combination produces measured physicochemical properties—including a LogP of 0.49 —that differ distinctly from both the parent cyanoacetic acid (LogP ≈ –0.76 ) and the parent difluoroacetic acid (LogP ≈ 0.22 ), making the compound a unique building block for applications where three orthogonal reactive handles (acid, nitrile, and the difluoromethylene unit) must coexist in the smallest possible molecular framework.

Three orthogonal reactive handles (acid, nitrile, CF₂) integrated in a single low‑molecular‑weight unit.
Reported LogP falls between cyanoacetic and difluoroacetic acid analogs, providing a distinct partitioning envelope for synthesis and method development.
Requires cold‑chain storage (refrigerated), unlike ambient‑stable cyanoacetic acid — plan logistics accordingly.

Why Simpler Analogs Cannot Replace 2-Cyano-2,2-difluoroacetic Acid


Attempts to substitute 2-cyano-2,2-difluoroacetic acid with either cyanoacetic acid or difluoroacetic acid in a synthetic sequence or formulation inevitably alter three molecular properties simultaneously: (i) the Brønsted acidity of the carboxylic acid group, (ii) the lipophilicity (LogP) that governs phase-partitioning and membrane permeability, and (iii) the number and type of chemically addressable functional handles available for downstream derivatisation. Cyanoacetic acid (pKa ≈ 2.45 ) and difluoroacetic acid (pKa ≈ 1.33 ) differ from each other by more than one full pKa unit, and the target compound—bearing both electron-withdrawing motifs on the same α-carbon—is expected to be substantially more acidic than either comparator (class-level inference from Hammett-type substituent additivity). The measured LogP of 0.49 for the target lies between that of cyanoacetic acid (LogP ≈ –0.76 ) and difluoroacetic acid (LogP ≈ 0.22 ), meaning that simply swapping one analog for the other will shift the partition coefficient by >1 log unit, which is sufficient to alter bioavailability predictions, extraction behaviour, or chromatographic retention in method development. The evidence items below quantify these differential dimensions.

! Replacing with cyanoacetic or difluoroacetic acid may shift LogP by more than one log unit, altering extraction, retention, and permeability profiles.
! Predicted pKa is substantially lower than either analog; ionization and salt‑formation behaviour will differ, affecting solubility and chromatographic conditions.
! Simpler analogs lack the nitrile or the CF₂ handle, removing key points for orthogonal derivatization or spectroscopic monitoring (¹⁹F NMR).

Quantitative Evidence vs. Nearest Structural Comparators


Lipophilicity Differentiation from Cyanoacetic and Difluoroacetic Acid

The experimentally derived LogP of 2-cyano-2,2-difluoroacetic acid is 0.49 . This value places the compound intermediate between the less lipophilic cyanoacetic acid (LogP ≈ –0.76 ) and the more lipophilic difluoroacetic acid (LogP values range from 0.22 to 0.60 [1]), but critically the target compound's LogP is approximately 1.25 log units higher than cyanoacetic acid and 0.27 log units higher than the consensus LogP of difluoroacetic acid. This quantitative difference means that for any application sensitive to partitioning—such as liquid–liquid extraction, reverse-phase HPLC retention, or cell-permeability modelling—the substitution of one compound for another will produce a measurable and potentially unacceptable shift in system behaviour.

Lipophilicity Shift
Data to verify
Target LogP 0.49
Cyanoacetic –0.76 (Δ +1.25)
Difluoroacetic 0.22–0.60
Partitioning‑sensitive methods may not transfer between analogs.
Cross‑study comparable; vendor datasheet values.
LogP Lipophilicity Partition Coefficient

Enhanced Acidity from Additive Electron-Withdrawing Effects

Although an experimental pKa for 2-cyano-2,2-difluoroacetic acid has not been published in the open primary literature as of the search date, the acid-strengthening effects of the individual substituents are well established. Cyanoacetic acid has a measured pKa of 2.45 , while difluoroacetic acid has a measured pKa of 1.33 ; both are far stronger than acetic acid (pKa 4.76). Applying the principle of substituent-effect additivity—validated across numerous α-substituted acetic acid series—the simultaneous presence of one cyano and two α-fluorine substituents on the same acetic acid scaffold predicts a pKa substantially lower than either comparator alone. Conservatively, the compound is expected to exhibit a pKa in the sub-1.0 range, placing it closer to trifluoroacetic acid (pKa ≈ 0.52 [1]) than to either mono-functional parent. This enhanced acidity dictates that the compound will be predominantly ionised (>99%) at physiological pH, whereas cyanoacetic acid (pKa 2.45) is only partially ionised under the same conditions.

Acidity Inference
Class‑level
Predicted pKa < 1.0
vs. 2.45 (cyanoacetic) and 1.33 (difluoroacetic)
Full ionization at physiological pH; method development must account for persistent charge.
No experimental pKa located; class‑level additivity inference.
pKa Acidity Electron-Withdrawing Effects

Storage and Stability Requirements vs. Cyanoacetic Acid

Leading vendors specify refrigerated storage (2–8 °C, sealed in dry conditions) for 2-cyano-2,2-difluoroacetic acid , whereas cyanoacetic acid is routinely stored at ambient temperature below +30 °C . This difference in recommended storage conditions implies that the gem-difluoro substitution combined with the cyano group introduces a thermal-lability pathway not present in the non-fluorinated analog. For procurement planning, this translates into mandatory cold-chain logistics for the target compound, a requirement that does not apply to cyanoacetic acid and that must be factored into total cost of ownership and shelf-life planning.

Storage Requirement
Source review
Requires 2–8 °C (refrigerated)
Cyanoacetic acid: ambient ≤30 °C
Cold‑chain logistics mandatory; ambient storage may cause degradation.
Vendor‑stipulated conditions; evaluate for internal stability protocols.
Storage Stability Cold-Chain Requirements Purity Retention

Molecular Compactness and Functional-Group Density Advantage

2-Cyano-2,2-difluoroacetic acid (MW 121.04 g·mol⁻¹ ) packs three chemically orthogonal functional handles—carboxylic acid, nitrile, and the difluoromethylene (CF₂) unit—into a molecular weight lower than either the ethyl ester analog (ethyl 2-cyano-2,2-difluoroacetate, MW 149.1 g·mol⁻¹ ) or the aryl-expanded analog 2-(4-cyanophenyl)-2,2-difluoroacetic acid (MW 197.14 g·mol⁻¹ ). Among all commercially available compounds that simultaneously carry a cyano group and an α,α-difluoroacetic acid motif, the target compound provides the highest ratio of reactive functional groups per unit molecular weight (3 functional handles / 121 Da ≈ 0.025 Da⁻¹, vs. 3/149 Da ≈ 0.020 Da⁻¹ for the ethyl ester and 3/197 Da ≈ 0.015 Da⁻¹ for the phenyl analog). This metric is directly relevant to fragment-based drug discovery campaigns, where low molecular weight combined with high functional-group density is a primary selection criterion for fragment libraries.

Handle Density
Data to verify
0.025 handles·Da⁻¹
vs. ethyl ester (0.020) and aryl analog (0.015)
Maximizes derivatizable handles per unit mass for fragment‑library efficiency.
Calculated from vendor molecular weights.
Fragment-Based Drug Discovery Scaffold Diversification Molecular Compactness

Optimal Applications Based on Quantitative Differentiation


Fragment-Based Drug Discovery Library Construction

The compound's molecular weight of 121 Da and its combination of three orthogonal reactive handles (carboxylic acid for amide couplings, nitrile for dipolar cycloadditions or reduction to the amine, and the CF₂ unit for metabolic-stability modulation) make it one of the most compact members of the α,α-difluorinated nitrile-acid family. As demonstrated in Section 3, its functional-group density (0.025 handles·Da⁻¹) exceeds that of the ethyl ester (+25%) and the 4-cyanophenyl analog (+67%), allowing fragment-library architects to include more chemically diverse fragments within a given molecular-weight ceiling. The measured LogP of 0.49 places the compound in the sweet spot for fragment-like lipophilicity (recommended LogP range for FBDD: –1 to 3), and the predicted sub-1.0 pKa ensures full ionisation at physiological pH, which simplifies solubility handling in biochemical assay buffers. Procurement teams building fragment libraries should preferentially select this compound over its heavier analogs to maximise library efficiency per gram purchased.

Synthetic Methodology with Tri-Orthogonal Reactivity

2-Cyano-2,2-difluoroacetic acid simultaneously presents (i) a carboxylic acid function amenable to esterification, amidation, or decarboxylative coupling; (ii) a nitrile group that can undergo reduction to the amine, hydrolysis to the amide/acid, or cycloaddition to heterocycles; and (iii) a gem-difluoromethylene unit that serves as a spectroscopic probe (¹⁹F NMR) and influences reaction stereoelectronics. This orthogonal-reactivity profile is absent in both cyanoacetic acid (lacks fluorine handles) and difluoroacetic acid (lacks the nitrile handle), as quantified in Section 3. For methodology laboratories developing chemoselective transformations, this compound provides a rigorous test substrate where three functional groups must be discriminated by the developed protocol. The requirement for refrigerated storage (2–8 °C ) should be incorporated into the laboratory's chemical inventory management system at the point of procurement.

Chromatographic Method Development and Bioanalytical Calibration

The compound's measured LogP of 0.49 and predicted pKa below 1.0 (Section 3) define a clear chromatographic behaviour envelope: the molecule will be predominantly ionised across the entire pH range typically employed in reverse-phase HPLC method development (pH 2–8). This contrasts with cyanoacetic acid (pKa 2.45), which transitions from predominantly ionised to partially protonated within the same pH window, producing retention-time shifts that complicate method robustness. Analytical laboratories developing stability-indicating methods or bioanalytical LC–MS/MS assays can use 2-cyano-2,2-difluoroacetic acid as a reference compound that maintains a single, predictable ionisation state across the entire working pH range of common mobile phases, thereby serving as a superior system-suitability standard compared to its non-fluorinated analogs.

Parallel Medicinal Chemistry Library Sourcing

Medicinal chemistry programs that have identified α,α-difluoro substitution as a beneficial motif for metabolic stability or potency (e.g., in protease inhibitors or kinase-targeted agents) require a reliable supply of the corresponding difluorinated building blocks. 2-Cyano-2,2-difluoroacetic acid, available at ≥98% purity from multiple vendors , provides the core difluorinated scaffold in its most atom-economical form (MW 121 vs. 149 for the ethyl ester and 197 for the phenyl analog). The 25–67% molecular-weight advantage over close analogs (quantified in Section 3) translates directly into a higher number of theoretically accessible derivatives per gram of starting material purchased, which is a tangible procurement metric for library-production teams operating under fixed budget constraints.

Application
Selection Property
Validation Focus
Fragment‑Based Library Design
High functional‑group density in minimal molecular weight
Validate handle reactivity and LogP fit within fragment‑like space
Chemoselective Methodology Development
Three orthogonal reactive handles (COOH, CN, CF₂)
Verify discrimination and compatibility under synthetic protocols
Chromatographic Method Development
Predominantly ionized across common RP‑HPLC pH range
Assess retention‑time consistency as a system‑suitability reference
Medicinal Chemistry Library Synthesis
Atom‑economical difluorinated building block (MW 121)
Evaluate derivatization yield and diversity per mass unit
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